molecular formula C14H6Br2ClNO2 B13126529 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione CAS No. 88605-95-2

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione

Cat. No.: B13126529
CAS No.: 88605-95-2
M. Wt: 415.46 g/mol
InChI Key: ZPRUHKSSIMNJMQ-UHFFFAOYSA-N
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Description

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7Br2ClNO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino, dibromo, and chloro substituents on the anthracene core

Preparation Methods

The synthesis of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of anthracene derivatives, followed by amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions on the anthracene ring. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s substituents influence its binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione can be compared with other anthracene derivatives such as:

  • 1-Amino-2,4-dibromoanthracene-9,10-dione
  • 1-Amino-2,4-dibromo-5-chloroanthracene-9,10-dione
  • 1-Amino-4-chloroanthracene-9,10-dione

These compounds share similar core structures but differ in their substituents, which influence their chemical properties and applications.

Biological Activity

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione (ADBAQ) is a synthetic organic compound belonging to the anthraquinone family. Its structure includes two bromine atoms, one chlorine atom, and an amino group attached to the anthracene core. This unique halogenation pattern influences its biological activity, particularly in terms of cytotoxicity and potential carcinogenic effects.

  • Molecular Formula : C14H7Br2ClN2O2
  • Molecular Weight : Approximately 381.04 g/mol
  • Appearance : Odorless reddish-brown to orange powder
  • Melting Point : ~226 °C

ADBAQ exhibits its biological activity primarily through interactions with cellular components that can lead to cytotoxic effects. The compound's halogen substituents enhance its reactivity, allowing it to engage in various biochemical pathways.

Cytotoxicity

Research indicates that ADBAQ possesses significant cytotoxic properties against various cancer cell lines. The compound has been shown to inhibit cell growth and induce apoptosis in human cancer cells through mechanisms such as:

  • Cell Cycle Arrest : ADBAQ has been reported to cause cell cycle arrest at the G2/M phase, leading to increased mitotic cells and subsequent apoptosis in treated cells .
  • DNA Damage : Studies suggest that ADBAQ can cause chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells .

Carcinogenic Potential

The National Toxicology Program (NTP) categorizes ADBAQ as reasonably anticipated to be a human carcinogen, based on sufficient evidence from studies conducted on experimental animals. Key findings include:

  • Tumor Induction : Oral administration of ADBAQ resulted in the development of tumors in various tissues, including:
    • Liver tumors (hepatocellular adenoma and carcinoma)
    • Large intestine carcinoma
    • Transitional-cell carcinoma of the urinary bladder
    • Lung tumors (alveolar/bronchiolar adenoma and carcinoma) .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of ADBAQ, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Amino-2-bromo-6-chloro-4-hydroxyanthracene-9,10-dioneContains one bromine and one chlorine atomHydroxy group adds potential for hydrogen bonding
1-Amino-2-bromoanthraquinoneLacks chlorine; only one bromineSimpler structure; fewer halogen substitutions
1-Amino-2,4-dichloroanthraquinoneTwo chlorine atoms instead of brominesMore polar; different reactivity profile
2-Amino-1,3-dibromoanthracene-9,10-dioneDifferent positioning of amino and dibromo groupsDifferent electronic properties affecting reactivity

These comparisons highlight the distinctive halogenation pattern of ADBAQ that influences its physical properties and reactivity compared to similar compounds.

Case Studies

Several case studies have explored the biological activity of ADBAQ:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the cytotoxic effects of ADBAQ on various human cancer cell lines including lung (A549) and colon (HCT116) carcinomas.
    • Results indicated a significant reduction in cell viability with an IC50 value ranging from low micromolar concentrations .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that ADBAQ induces DNA damage and apoptosis through oxidative stress pathways, leading to increased reactive oxygen species (ROS) within cells .

Properties

CAS No.

88605-95-2

Molecular Formula

C14H6Br2ClNO2

Molecular Weight

415.46 g/mol

IUPAC Name

1-amino-2,4-dibromo-7-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H6Br2ClNO2/c15-8-4-9(16)12(18)11-10(8)13(19)6-2-1-5(17)3-7(6)14(11)20/h1-4H,18H2

InChI Key

ZPRUHKSSIMNJMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br

Origin of Product

United States

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